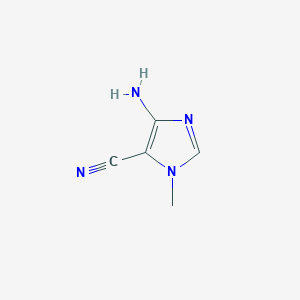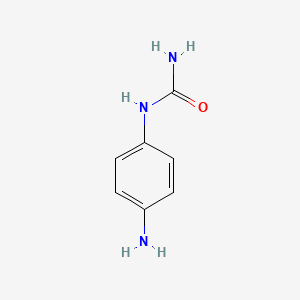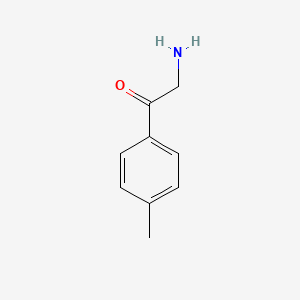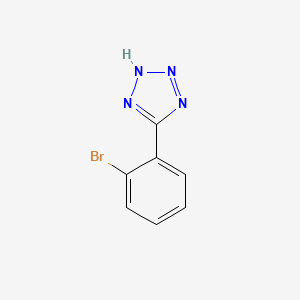
5-(2-Bromophenyl)-1H-tetrazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(2-Bromophenyl)-1H-tetrazole derivatives involves cyclization and bromination reactions starting from benzonitrile and sodium azide, with bromine acting as the brominating agent. The process achieves a significant yield under optimized conditions, including specific molar ratios of reactants, catalyst presence (e.g., NH4Cl), controlled reaction temperatures, and timeframes. For example, the yield of 1-bromo-5-phenyltetrazole can reach 56.4% under certain conditions, with a total yield of 1-bromine-5-phenyl-tetrazole reaching up to 49.1% after both cyclization and bromization steps (Chen Yong-zhou, 2005).
Molecular Structure Analysis
Molecular and crystal structure analysis reveals the intricate details of 5-(2-Bromophenyl)-1H-tetrazole derivatives. Single-crystal X-ray diffraction and Hirschfeld surface analysis provide insights into the polymorphs of these compounds, indicating monoclinic space group crystallization with distinct cell parameters and interatomic distances. These analyses highlight the significance of π···π stacking interactions and the interplay between different atoms and intermolecular contacts within the crystal (J. Zhao, Yang Wang, M. Lou, Baiwang Sun, 2013).
Chemical Reactions and Properties
5-(2-Bromophenyl)-1H-tetrazole undergoes various chemical reactions, including selective substitution reactions facilitated by the presence of tin-nitrogen bonds. Such reactions demonstrate the compound's reactivity towards different electrophilic reagents, yielding various substituted tetrazoles under controlled conditions. This selectivity is crucial for synthesizing targeted molecular structures with desired functional groups (Tyuzo Isida, T. Akiyama, Kiyoshi Nabika, K. Sisido, S. Kozima, 1973).
Physical Properties Analysis
The physical properties of 5-(2-Bromophenyl)-1H-tetrazole derivatives, such as thermal stability and crystallization behavior, are closely linked to their molecular structures. The analysis of these properties provides valuable information for understanding the compound's behavior under different conditions and its potential applications in various domains.
Chemical Properties Analysis
The chemical properties of 5-(2-Bromophenyl)-1H-tetrazole, including its acidity, basicity, and reactivity towards different chemical reagents, are influenced by the tetrazole ring's nitrogen content. Tetrazoles are known for their use as carboxylic acid isosteres, offering metabolism-resistant alternatives for drug design due to their similar acidities but higher lipophilicity and metabolic resistance (R. Herr, 2002).
Aplicaciones Científicas De Investigación
1. Synthesis of Telisatin A, Telisatin B and Lettowianthine
- Summary of Application: The compound 1-(2-bromophenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione, which contains a bromophenyl group, was used in the total synthesis of Telisatin A, Telisatin B and Lettowianthine .
- Methods of Application: The compound was prepared by the reaction of dihydroisoquinolines with oxalyl chloride in the presence of triethylamine . Radical cyclisation of these derivatives with tributyltin hydride and 1,1ʹ-azobis (cyclohexanecarbonitrile) afforded the final products .
- Results or Outcomes: The synthesis resulted in the successful production of Telisatin A, Telisatin B and Lettowianthine .
2. Synthesis of Antimicrobial and Antiproliferative Agents
- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and studied for their antimicrobial and anticancer activities .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
- Results or Outcomes: The results revealed that some of the synthesized compounds have promising antimicrobial activity. Some compounds were also found to be active against breast cancer cell line .
3. Synthesis of Poly(2-oxazoline)s
- Summary of Application: Poly(2-oxazoline)s, which can be synthesized from 2-oxazoline monomers that include nitriles, carboxylic acids, and acid chlorides , have shown great potential in the biomedical field .
- Methods of Application: The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly(2-oxazoline)s products .
- Results or Outcomes: Poly(2-oxazoline)s have been applied in drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
4. Antimicrobial and Antifungal Activity of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates
- Summary of Application: The compound 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates was investigated for its antimicrobial and antifungal activity .
- Methods of Application: The methods of application or experimental procedures were not detailed in the available information .
- Results or Outcomes: The results or outcomes obtained were not detailed in the available information .
5. Synthesis of Borinic Acid Derivatives
- Summary of Application: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
6. Synthesis of Unsaturated Adamantane Derivatives
- Summary of Application: Double-bonded adamantane derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds .
- Methods of Application: The methods of application or experimental procedures were not detailed in the available information .
- Results or Outcomes: The results or outcomes obtained were not detailed in the available information .
Propiedades
IUPAC Name |
5-(2-bromophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVBXKTXLJTDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339997 | |
| Record name | 5-(2-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-1H-tetrazole | |
CAS RN |
73096-42-1 | |
| Record name | 5-(2-Bromophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73096-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



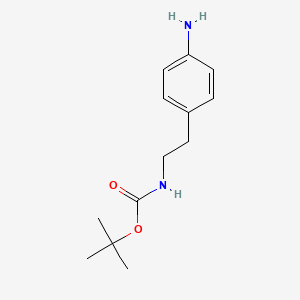
![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)
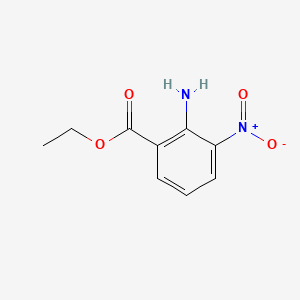

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)
![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)
